2-Bromothieno[3,2-b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromothieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVUUBXHHYHQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481978 | |
| Record name | 2-Bromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-82-8 | |
| Record name | 2-Bromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromothieno 3,2 B Thiophene and Its Derivatives
Direct Halogenation Approaches
Direct halogenation offers a straightforward method for introducing bromine atoms onto the thieno[3,2-b]thiophene (B52689) core. These methods are often favored for their efficiency and atom economy.
A common and effective method for the synthesis of brominated thieno[3,2-b]thiophenes is the direct bromination of the parent heterocycle using N-bromosuccinimide (NBS). This reagent is a reliable source of electrophilic bromine and allows for controlled bromination under relatively mild conditions. For instance, the bromination of thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) with NBS in dimethylformamide (DMF) yields 5-bromothieno[3,2-b]thiophene-2-carbaldehyde (B3236362) as a white solid with a 77% yield. mdpi.com The reaction is typically carried out in the dark at ambient temperature to prevent side reactions. mdpi.com Similarly, selective mono- and dibromination of 4-(thieno[3,2-b]thiophen-2-yl)benzonitrile can be achieved using NBS in DMF at a low temperature of -10 °C, producing the corresponding mono- and dibromo-derivatives in high yields of 83% and 78%, respectively. acs.org
The reaction conditions, including the solvent and temperature, play a crucial role in the outcome of the bromination. A mixed solvent system of chloroform (B151607) and acetic acid (1:1) has been successfully employed for the bromination of ethyl thieno[3,2-b]thiophene-2-carboxylate with NBS, achieving complete α-regioselectivity in 87% yield. tandfonline.com
Table 1: Bromination of Thieno[3,2-b]thiophene Derivatives with NBS
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Thieno[3,2-b]thiophene-2-carbaldehyde | 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde | NBS, DMF, dark, ambient temp., 4h | 77 | mdpi.com |
| 4-(Thieno[3,2-b]thiophen-2-yl)benzonitrile | 4-(5-Bromothieno[3,2-b]thiophen-2-yl)benzonitrile | NBS, DMF, -10 °C | 83 | acs.org |
| 4-(Thieno[3,2-b]thiophen-2-yl)benzonitrile | 4-(3,5-Dibromothieno[3,2-b]thiophen-2-yl)benzonitrile | NBS, DMF, -10 °C | 78 | acs.org |
| Ethyl thieno[3,2-b]thiophene-2-carboxylate | Ethyl 5-bromo-thieno[3,2-b]thiophene-2-carboxylate | NBS, Chloroform/Acetic Acid (1:1) | 87 | tandfonline.com |
| 4H-thieno[3,2-b]indole | 2-Bromo-4H-thieno[3,2-b]indole | NBS, DMF | - | diva-portal.org |
The regioselectivity of bromination on the thieno[3,2-b]thiophene scaffold is a key consideration in the synthesis of specifically functionalized derivatives. The α-positions (2 and 5) are generally more reactive towards electrophilic substitution than the β-positions (3 and 6). tandfonline.com This inherent reactivity allows for selective bromination at the α-positions.
For example, the bromination of ethyl thieno[3,2-b]thiophene-2-carboxylate with NBS in a chloroform/acetic acid mixture demonstrates complete α-regioselectivity. tandfonline.com This high regioselectivity is attributed to the electronic properties of the thieno[3,2-b]thiophene ring system, where the α-positions are more electron-rich.
In cases where functionalization at other positions is desired, multi-step strategies involving directing groups or alternative synthetic routes are often employed. The development of site-selective metallation protocols has also enabled the controlled functionalization of all four positions of the thieno[3,2-b]thiophene ring system. smolecule.com
Indirect Synthetic Routes to Brominated Thienothiophenes
Indirect methods provide access to a wider range of brominated thieno[3,2-b]thiophene isomers and derivatives that may not be accessible through direct halogenation.
The halogen dance reaction is a powerful technique for the isomerization of halogenated aromatic compounds. This reaction is particularly useful for accessing brominated thienothiophenes with substitution patterns that are difficult to obtain directly. For instance, 3,6-dibromothieno[3,2-b]thiophene (B1311239) can be prepared from 2,5-dibromothieno[3,2-b]thiophene (B1273552) through a halogen dance reaction mediated by lithium diisopropylamide (LDA). smolecule.comossila.combeilstein-journals.org This reaction involves the deprotonation of the thienothiophene ring, followed by migration of the bromine atoms to the thermodynamically more stable positions. This method provides a route to 3,6-disubstituted thieno[3,2-b]thiophenes, which are valuable building blocks for organic electronic materials. ossila.com
Nucleophilic aromatic substitution (SNAr) reactions on substituted thiophenes are a versatile strategy for the construction of the thieno[3,2-b]thiophene core. This approach often involves the reaction of a 3-halothiophene bearing an electron-withdrawing group at the 2-position with a sulfur nucleophile, such as a thioglycolate ester. mdpi.comresearchgate.net The subsequent base-promoted cyclization of the resulting intermediate leads to the formation of the thieno[3,2-b]thiophene ring system.
An efficient strategy for constructing thieno[3,2-b]thiophene molecules involves the reaction of 3-nitrothiophenes containing carbonyl groups at the C-2 and C-5 positions with thiols. mdpi.comresearchgate.net The nitro group acts as an excellent leaving group, facilitating the nucleophilic substitution by the thiol. The subsequent Dieckman condensation of the resulting product affords 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net
The construction of the thieno[3,2-b]thiophene skeleton can be achieved through various cyclization reactions starting from appropriately substituted thiophene (B33073) precursors. The Fiesselmann thiophene synthesis is a notable example, which has been applied to the convenient construction of thieno[3,2-b]thiophene derivatives. researchgate.netnih.gov This method involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide to yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov
Another approach involves a one-pot, three-step reaction starting from 3-bromothiophene. acs.org This sequence includes lithiation, reaction with elemental sulfur, and subsequent reaction with 4-(2-bromoacetyl)benzonitrile (B32679) to form a monoketone intermediate. The ring-closure of this intermediate in the presence of polyphosphoric acid (PPA) yields the thieno[3,2-b]thiophene core. acs.org Furthermore, a step-efficient protocol for obtaining multisubstituted thieno[3,2-b]thiophenes involves the bisulfur/biselenium cyclization of alkynyl diols. researchgate.netmdpi.comnih.gov
Introduction of Alkyl and Aryl Substituents onto the Thieno[3,2-b]thiophene Core
The strategic placement of alkyl and aryl groups on the thieno[3,2-b]thiophene scaffold is crucial for modulating the properties of the resulting materials. These substituents can influence solubility, molecular packing, and electronic characteristics.
Cobalt(II)-Catalyzed Reductive Alkylation for Alkyl Chain Introduction
A notable method for introducing long, branched alkyl chains onto the thieno[3,2-b]thiophene core is through cobalt(II)-catalyzed reductive alkylation. mdpi.com This approach has been successfully employed to improve the solubility and crystallinity of conjugated polymers derived from thieno[3,2-b]thiophene. mdpi.com
Conventional methods using palladium or nickel catalysts for this transformation often result in low yields. mdpi.com In contrast, the cobalt-catalyzed method provides a more efficient route. For instance, 3-(2-octyldodecyl)thieno[3,2-b]thiophene was synthesized from 3-bromothieno[3,2-b]thiophene (B1286399) and 1-iodo-2-octyldodecane using a catalytic system of cobalt(II) bromide, tri(o-tolyl)phosphine, and manganese powder in a mixed solvent system of N,N-dimethylacetamide and pyridine. mdpi.com The reaction proceeds at 70°C over 24 hours. mdpi.com
Table 1: Cobalt(II)-Catalyzed Reductive Alkylation of 3-Bromothieno[3,2-b]thiophene
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Time (h) | Product |
| 3-Bromothieno[3,2-b]thiophene | 1-Iodo-2-octyldodecane | CoBr₂, P(o-tolyl)₃, Mn | DMAc/Pyridine | 70°C | 24 | 3-(2-Octyldodecyl)thieno[3,2-b]thiophene |
Copper-Catalyzed Ullmann Coupling Reaction for Functionalization
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This reaction has been adapted for the functionalization of the thieno[3,2-b]thiophene core. While traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, modern advancements have led to milder reaction conditions through the use of soluble copper salts and ligands. wikipedia.orgbeilstein-journals.org
The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the second aryl reactant. organic-chemistry.org Copper(I) 2-thiophenecarboxylate (CuTC) has been identified as a particularly effective catalyst, enabling some Ullmann couplings to proceed even at room temperature. tcichemicals.com
While specific examples of Ullmann coupling directly on 2-bromothieno[3,2-b]thiophene are not detailed in the provided search results, the general applicability of this reaction to aryl halides makes it a relevant and powerful tool for introducing aryl substituents onto the thieno[3,2-b]thiophene scaffold. organic-chemistry.orgwikipedia.org For example, new fluorescent di(hetero)arylethers have been prepared via a copper-catalyzed Ullmann-type C-O coupling in the thieno[3,2-b]pyridine (B153574) series, a structurally related system. uminho.pt
Synthetic Challenges and Optimization in Brominated Thienothiophene Synthesis
Another challenge is the control of regioselectivity during bromination. The thieno[3,2-b]thiophene core has multiple positions that can be brominated, and achieving selective bromination at a specific position, such as the 2-position, requires careful control of reaction conditions. The use of N-bromosuccinimide (NBS) is a common method for the bromination of thiophene-based systems. acs.org
Furthermore, the introduction of certain substituents can be difficult. As mentioned earlier, the introduction of long alkyl chains using traditional palladium or nickel catalysts can be inefficient. mdpi.com The development of alternative catalytic systems, such as the cobalt-based system for reductive alkylation, represents a significant step in overcoming these synthetic hurdles. mdpi.com
The stability of the final products and intermediates is also a consideration. While thieno[3,2-b]thiophene derivatives are generally stable, the functionalization of the thiophene sulfur with oxygen to form S-oxides or S,S-dioxides can impact the electronic properties but may also introduce solubility issues. researchgate.net However, these oxidized derivatives can exhibit enhanced stability against oxidative degradation. researchgate.net
Table 2: Common Reagents in Thieno[3,2-b]thiophene Synthesis and Functionalization
| Reagent | Purpose |
| 3-Bromothiophene | Starting material for thieno[3,2-b]thiophene synthesis |
| n-Butyllithium (n-BuLi) | Lithiation agent for C-H activation or halogen-metal exchange |
| Sulfur | Introduction of sulfur atoms for ring formation |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Cobalt(II) bromide | Catalyst for reductive alkylation |
| Copper(I) 2-thiophenecarboxylate (CuTC) | Catalyst for Ullmann coupling |
Reactivity and Mechanistic Investigations of 2 Bromothieno 3,2 B Thiophene
Cross-Coupling Reactions for Further Functionalization
2-Bromothieno[3,2-b]thiophene serves as a versatile building block for the synthesis of more complex and functionalized thieno[3,2-b]thiophene (B52689) derivatives, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the thieno[3,2-b]thiophene core.
The Suzuki-Miyaura coupling is a widely employed and robust method for the formation of C-C bonds by reacting an organoboron compound with a halide. nih.govmdpi.com For this compound, this reaction is instrumental in attaching aryl and heteroaryl groups. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comnih.gov
Various aryl and heteroaryl boronic acids or their esters can be coupled with this compound. For instance, the coupling of 2,5-dibromothieno[3,2-b]thiophene (B1273552) with arylboronic acids has been used to synthesize derivatives end-capped with phenyl units. nih.gov Similarly, thieno[3,2-b]thiophene-based oligomers have been constructed using Suzuki-Miyaura cross-coupling reactions of 2,5-disubstituted thieno[3,2-b]thiophenyl pinacolato boronic ester with bromo- or dibromothieno[3,2-b]thiophene. wiley.com
The reaction conditions are crucial for achieving high yields. A typical system involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd₂(dba)₃ with a suitable ligand. smolecule.comfrontiersin.org A base, such as potassium phosphate (B84403) or potassium carbonate, is essential for the activation of the organoboron reagent. nih.govsmolecule.com The choice of solvent, often a mixture of an organic solvent like THF or dioxane and an aqueous solution, also plays a significant role. nih.govnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ | Not specified | THF | High | nih.gov |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Not specified | THF | High | nih.gov |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl pinacolboranes/trifluoroborates/boronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Moderate to excellent | nih.gov |
| This compound | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to excellent | nih.gov |
The Stille coupling reaction provides an alternative and powerful method for forming carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org This reaction is particularly useful when the corresponding boronic acid derivatives are unstable or difficult to prepare. smolecule.com The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organostannane, and reductive elimination. wikipedia.org
In the context of this compound, Stille coupling has been successfully used to introduce various substituents. For example, it has been employed in the synthesis of thieno[3,2-b]thiophene derivatives and oligomers. nih.govrsc.org The reaction typically utilizes a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄, in a solvent like refluxing tetrahydrofuran (B95107) (THF). nih.govsmolecule.com One notable application is the synthesis of poly(3-nonylthieno[3,2-b]thiophene) via Stille coupling of a differentially functionalized monomer, which resulted in a polymer with a lower optical band gap compared to polymers prepared by other methods. acs.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl₂(PPh₃)₂ | THF | Reflux | Thieno[3,2-b]thiophene derivative | nih.gov |
| Brominated thieno[3,2-b]thiophene derivatives | Organostannane reagents | PdCl₂(PPh₃)₂ | THF | Reflux | Arylated thieno[3,2-b]thiophenes | smolecule.com |
| Differentially functionalized thieno[3,2-b]thiophene monomer | Organostannane | Not specified | Not specified | Not specified | Poly(3-nonylthieno[3,2-b]thiophene) | acs.org |
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is highly effective for the formation of carbon-carbon bonds and is known for its high functional group tolerance. core.ac.uk The reaction has been applied to the functionalization of thieno[3,2-b]thiophene derivatives, allowing for the introduction of both alkyl and aryl groups. smolecule.com
A key aspect of the Negishi coupling is the in situ generation of the organozinc reagent from the corresponding organic halide. organic-chemistry.org The use of a palladium catalyst, often in combination with a specific ligand like X-Phos, enables the coupling to proceed under mild conditions. organic-chemistry.orgnih.gov For instance, a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been developed using a Pd₂(dba)₃/X-Phos catalyst system, providing 2-aryl-substituted thiophenes in high yields. organic-chemistry.org These reactions typically require anhydrous conditions and an inert atmosphere due to the moisture sensitivity of the organozinc reagents. smolecule.com
| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| 2-Heterocyclic organozinc reagents | Aryl chlorides | Pd₂(dba)₃ / X-Phos | Mild conditions, high yields for 2-aryl-substituted thiophenes. | organic-chemistry.orgnih.gov |
| Brominated thieno[3,2-b]thiophene derivatives | Organozinc reagents | Palladium or Nickel catalysts | Requires anhydrous conditions; introduces alkyl and aryl groups. | smolecule.com |
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of alkynyl-substituted aromatic compounds. libretexts.org
This methodology has been applied to brominated thiophenes to create various substituted derivatives. researchgate.net For example, the Sonogashira coupling of 2,3-dibromothiophene (B118489) with terminal alkynes has been reported. researchgate.net The reaction is also used for the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. nih.gov Typically, the reaction is carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org The standard catalyst system includes a palladium(0) source, like Pd(PPh₃)₄, and a copper(I) salt, such as CuI. organic-chemistry.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| 2,3-dibromothiophene | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | 2,3-Disubstituted thiophenes | researchgate.net |
| 2-bromo-3-chloropyridine | Phenylacetylene | Pd/Cu catalyzed | Na₂S | 2-phenylthieno[3,2-b]pyridine | researchgate.net |
| 2,3-dichloropyrazine | Phenylacetylene | Pd/Cu catalyzed | Na₂S | 6-phenylthieno[2,3-b]pyrazine | researchgate.net |
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions of this compound are highly dependent on the choice of the catalyst system, including the palladium source and the nature of the ligands. nih.gov
In Suzuki-Miyaura couplings, catalyst systems based on Pd(0) and bulky, electron-rich phosphine (B1218219) ligands have shown high activity. nih.gov For example, a catalyst system of Pd₂(dba)₃ and a phosphine-based bulky ligand has been found to be very efficient for the Suzuki-Miyaura polycondensation of thiophene-containing monomers, leading to high molecular weight polymers in short reaction times. nih.govfrontiersin.org The choice of base, such as K₂CO₃, is also critical for achieving high yields. nih.gov
In Stille couplings, ligands like tri(2-furyl)phosphine (B125338) and triphenylarsine (B46628) have been shown to cause large rate accelerations. libretexts.org The mechanism involves the standard catalytic cycle, but the ligand influences the rates of oxidative addition and reductive elimination. wikipedia.org
For Negishi couplings, the combination of Pd₂(dba)₃ and the ligand X-Phos has proven to be an extremely active catalyst system for the coupling of organozinc reagents with aryl chlorides, bromides, and triflates. organic-chemistry.orgnih.gov
The study of catalyst systems and ligand effects is crucial for optimizing reaction conditions, improving yields, and controlling the selectivity of the functionalization of the thieno[3,2-b]thiophene core.
Substitution Reactions
Beyond cross-coupling reactions, this compound can undergo other substitution reactions. The bromine atom can be replaced by various functional groups through nucleophilic substitution reactions, often involving organolithium or Grignard reagents. smolecule.com Furthermore, electrophilic substitution reactions can occur on the thieno[3,2-b]thiophene ring system, although the presence of the bromine atom can influence the regioselectivity of these reactions. smolecule.com For example, direct bromination of thieno[3,2-b]thiophene with bromine in acetic acid or with N-bromosuccinimide in DMF typically leads to substitution at the 2- and 5-positions. smolecule.com
Nucleophilic Substitution at the Bromine Atom
The bromine atom in this compound is amenable to substitution by various nucleophiles. smolecule.com This reactivity is fundamental to its use as a precursor in the synthesis of more complex molecules. For instance, the bromine can be replaced by other functional groups through reactions with organolithium or Grignard reagents. smolecule.com This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and physical properties of the resulting thieno[3,2-b]thiophene derivatives.
Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly important examples of nucleophilic substitution at the bromine atom. smolecule.com These palladium-catalyzed reactions are essential for forming carbon-carbon bonds, allowing for the construction of conjugated polymers and other advanced materials. smolecule.com The reactivity of the bromine atom in these transformations makes this compound a versatile building block in organic synthesis.
Electrophilic Substitution on the Thiophene (B33073) Ring
While nucleophilic substitution occurs at the bromine atom, the thiophene ring of this compound is susceptible to electrophilic attack. The parent thieno[3,2-b]thiophene is known to be more reactive towards electrophiles than thiophene itself, with a high regioselectivity for the α-positions (C-2 and C-5). tandfonline.com
A key example of electrophilic substitution is the Vilsmeier-Haack formylation, which introduces a formyl group onto the ring. This reaction typically occurs on electron-rich aromatic compounds. mdpi.com For instance, the formylation of thieno[3,2-b]thiophene followed by bromination is a common route to synthesize 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde (B3236362). evitachem.com Bromination of ethyl thieno[3,2-b]thiophene-2-carboxylate with N-bromosuccinimide (NBS) also proceeds with complete α-regioselectivity, yielding ethyl 5-bromothieno[3,2-b]thiophene-2-carboxylate in high yield. tandfonline.com These reactions highlight the utility of electrophilic substitution for functionalizing the thieno[3,2-b]thiophene core.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Thieno[3,2-b]thiophene | POCl₃, DMF | Thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) | 88 | mdpi.com |
| Thieno[3,2-b]thiophene-2-carbaldehyde | NBS, DMF | 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde | 77 | mdpi.com |
| Ethyl thieno[3,2-b]thiophene-2-carboxylate | NBS, Chloroform (B151607), Acetic Acid | Ethyl 5-bromothieno[3,2-b]thiophene-2-carboxylate | High | tandfonline.com |
Lithiation and Ring-Opening Processes
Bromine-lithium exchange is a powerful tool for the functionalization of this compound and its derivatives. ossila.comrsc.org This reaction, typically carried out at low temperatures using an organolithium reagent such as n-butyllithium, replaces the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. smolecule.combeilstein-journals.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. smolecule.com
For example, treatment of 3,6-dibromothieno[3,2-b]thiophene (B1311239) with one or two molar equivalents of butyllithium (B86547) leads to the formation of 6-bromo-3-lithiothieno[3,2-b]thiophene or 3,6-dilithiothieno[3,2-b]thiophene, respectively. rsc.org These lithiated species are versatile intermediates for the synthesis of polysubstituted thieno[3,2-b]thiophenes. rsc.org
Under certain conditions, lithiated thieno[3,2-b]thiophenes can undergo ring-opening reactions, providing novel routes to polyfunctionalized thiophenes and enediynes. rsc.orgrsc.org When solutions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes are warmed, they can rearrange to form derivatives of 3-bromo-5-ethynylthiophene-4-thiol and 3,4-dimercaptohex-3-ene-1,5-diyne, respectively. rsc.orgrsc.org This tandem ring-opening process in the case of the dilithiated species is a novel transformation. rsc.org The resulting products can be further manipulated before isolation, offering a versatile pathway to complex sulfur-containing molecules. rsc.orgrsc.org
Polymerization Mechanisms and Challenges
Catalyst-transfer polymerization (CTP) is a chain-growth method used for the synthesis of conjugated polymers. researchgate.netnih.gov However, the polymerization of thieno[3,2-b]thiophene monomers using nickel catalysts presents significant challenges. researchgate.netnih.govacs.org While CTP works well for many donor-type monomers, it stalls when applied to thieno[3,2-b]thiophene with Ni catalysts, often resulting in the formation of only dimers. nih.gov
Initial hypotheses suggested that the catalyst is trapped in a stable Ni⁰ π-complex with the electron-rich thieno[3,2-b]thiophene ring, effectively poisoning the catalyst. researchgate.netacs.org This strong association prevents the oxidative addition step necessary for polymerization to proceed. researchgate.net More recent studies, however, provide evidence that the catalyst trap is more likely a NiII complex that arises from the oxidative insertion of Ni⁰ into the C–S bonds of the thieno[3,2-b]thiophene ring. researchgate.netnih.govnih.gov This C–S insertion pathway represents an off-cycle reaction that inhibits the desired polymerization. nih.gov In contrast, polymerization with palladium catalysts does proceed, albeit via a non-living chain-growth mechanism. nih.gov
| Monomer | Catalyst System | Outcome | Reference |
| 3,6-dioctylthiothieno[3,2-b]thiophene | Ni-catalysts | No polymer formation | researchgate.netacs.org |
| 3,6-dioctylthiothieno[3,2-b]thiophene | Pd-catalysts | Polymer formation | researchgate.netacs.org |
| Thieno[3,2-b]thiophene | Ni(dppp)Cl₂ | Stalled polymerization (dimers formed) | nih.gov |
Catalyst-Transfer Polymerization (CTP) with Nickel Catalysts
Investigation of Catalyst Trapping Mechanisms
A central issue in the nickel-catalyzed polymerization of thieno[3,2-b]thiophene is the phenomenon of catalyst trapping. nih.gov Initially, it was hypothesized that the highly electron-rich nature of the thieno[3,2-b]thiophene ring led to the catalyst being trapped in a stable Ni(0) π-complex, which would inhibit further steps in the catalytic cycle like ring-walking. nih.govnih.gov
However, recent research provides compelling evidence against this hypothesis and points toward a different trapping mechanism. nih.govnih.gov Through a combination of in situ ³¹P nuclear magnetic resonance (NMR) spectroscopy, small-molecule model reactions, and computational modeling, a more likely culprit has been identified. nih.gov The evidence suggests that the catalyst trap is not a Ni(0) species but rather a Ni(II) complex. nih.govnih.gov This alternative explanation is consistent with the known reactivity of Ni(0) complexes with sulfur-containing heteroarenes. nih.gov
In situ ³¹P NMR spectra of a Ni(dppp)Cl₂-catalyzed reaction with a TTh monomer revealed the formation of a single trapped species, characterized by a specific set of doublets indicating a P-P coupling constant inconsistent with a simple π-complex. nih.gov
Role of Carbon-Sulfur (C–S) Oxidative Insertion in Polymerization Stalling
The formation of the proposed Ni(II) catalyst trap is attributed to the oxidative insertion of the Ni(0) catalyst into one of the carbon-sulfur (C–S) bonds of the thieno[3,2-b]thiophene core. nih.govnih.gov This C–S insertion pathway represents an off-cycle reaction that effectively sequesters the catalyst, thereby stalling the polymerization process. nih.gov
Density-functional theory (DFT) simulations have been instrumental in supporting this hypothesis. The computational models indicate that the C–S insertion adduct is highly stable. nih.gov Furthermore, the energy barrier to form this C–S insertion product is lower than the barrier for the "ring-walking" step required for the chain-growth polymerization to proceed. nih.gov This kinetic and thermodynamic favorability makes C–S insertion a highly probable event and a potent catalyst-trapping mechanism. nih.gov
This C–S insertion pathway may be a more general and previously under-recognized mechanism for catalyst trapping in the polymerization of other fused thiophenes, as there are no known instances of successful CTP of fused thiophenes using nickel catalysts. nih.gov
| Species | Relative Stability (kcal/mol) | Key Finding |
| Ni(0) π-complex | Higher Energy (less stable) | Previously proposed catalyst trap, now considered less likely based on computational and spectroscopic data. nih.gov |
| C–S Insertion Adduct | Lower Energy (more stable) | Identified as the likely catalyst trap; its formation is kinetically and thermodynamically favored over productive polymerization steps. nih.gov |
Stille-like Homopolymerization Procedures
Despite the challenges with nickel-catalyzed chain-growth methods, polymers based on thieno[3,2-b]thiophene have been successfully synthesized using other techniques, notably Stille-like homopolymerization procedures. ulb.ac.be This method is a type of step-growth polycondensation.
One prominent example involves the synthesis of a homopolymer (P2) derived from a novel monomer, 3,6-bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione. ulb.ac.beacs.org This monomer features a diketopyrrolopyrrole (DPP) core flanked by two this compound units. The homopolymerization was achieved using a Stille-like procedure, and the resulting polymer was purified through precipitation and Soxhlet extraction. ulb.ac.be The inclusion of the larger thieno[3,2-b]thiophene units, compared to simple thiophene, is intended to extend the polymer's coplanarity and promote a more delocalized highest occupied molecular orbital (HOMO), which is expected to improve intermolecular charge-carrier hopping. ulb.ac.beacs.org
The properties of this homopolymer were compared to a copolymer (P1) synthesized via a standard microwave Stille coupling of the same monomer with thiophene. ulb.ac.be The data from these syntheses highlight the characteristics of polymers derived from thieno[3,2-b]thiophene building blocks.
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | HOMO (eV) |
| P1 (Copolymer) | Stille Coupling | 26,000 | 85,000 | 3.3 | -5.31 |
| P2 (Homopolymer) | Stille-like Homopolymerization | 20,000 | 38,000 | 1.9 | -5.25 |
Data sourced from J. Am. Chem. Soc. 2011, 133, 8, 2198–2201. ulb.ac.beacs.org
Stille cross-coupling has also been widely used to create smaller oligomers and other functional materials incorporating the thieno[3,2-b]thiophene core, such as reacting 2,5-dibromothieno[3,2-b]thiophene with organostannane reagents to produce various derivatives. acs.org
Applications in Advanced Functional Materials
Organic Semiconductors
The thieno[3,2-b]thiophene (B52689) moiety is a highly attractive building block for organic semiconducting materials due to its excellent chemical stability, extended π-conjugation, and propensity for strong intermolecular interactions. These characteristics are fundamental to achieving high charge carrier mobility.
Design Principles for High-Performance p-type Semiconductors
The design of high-performance p-type organic semiconductors based on the thieno[3,2-b]thiophene framework revolves around several key principles aimed at optimizing molecular packing and electronic properties. frontiersin.orgmdpi.com
Planarity and Rigidity: A planar and rigid molecular structure, inherent to the thieno[3,2-b]thiophene core, facilitates close π-π stacking in the solid state. This is crucial for efficient intermolecular charge transport. mdpi.com
Extended π-Conjugation: Extending the π-conjugated system by incorporating thieno[3,2-b]thiophene units leads to a smaller bandgap and can enhance charge mobility. researchgate.net This is often achieved by creating donor-acceptor (D-A) architectures where thieno[3,2-b]thiophene acts as a donor or part of the π-bridge. mdpi.com
Intermolecular Interactions: The sulfur atoms in the thiophene (B33073) rings promote strong intermolecular S--S interactions, which aid in forming ordered molecular assemblies and establishing efficient pathways for charge carriers. acs.orgnih.gov
Appropriate Energy Levels: For efficient charge injection and transport, the Highest Occupied Molecular Orbital (HOMO) energy level of the p-type semiconductor must align well with the work function of the source-drain electrodes. The HOMO level can be tuned by introducing electron-donating or electron-withdrawing substituents. frontiersin.orgmdpi.com A higher HOMO level generally corresponds to a stronger electron-donating ability. mdpi.com
Solubility and Processability: Attaching flexible alkyl side chains to the thieno[3,2-b]thiophene core is a common strategy to improve solubility in organic solvents, enabling solution-based processing techniques like spin-coating for thin-film fabrication. mdpi.comresearchgate.net
Influence of Molecular Structure on Charge Transport Properties
The molecular structure of thieno[3,2-b]thiophene-based materials has a profound impact on their charge transport characteristics. The arrangement of molecules in the solid state, which is dictated by the molecular geometry and substituents, is a key determinant of device performance.
The introduction of the fused thieno[3,2-b]thiophene ring enhances the conjugation length of the main polymer chain, which promotes a strong tendency for π-π stacking and creates larger overlapping areas that facilitate high charge carrier transport. nih.gov The rigid and flat nature of the dithieno[3,2-b:2′,3′-d]thiophene (DTT) backbone, an extended version of thieno[3,2-b]thiophene, allows for compact molecular packing in thin films, leading to enhanced electrical performance. mdpi.com
Theoretical studies have shown that the number and arrangement of fused thiophene rings can influence the HOMO and LUMO energy levels. scielo.br For instance, increasing the number of thiophene rings can raise the HOMO energy level, which is beneficial for p-type conduction. scielo.br Furthermore, the specific isomer of thienothiophene used is critical; the thieno[3,2-b]thiophene isomer is particularly noted for being the most conjugated and stable, leading to materials with interesting electronic and optical properties. frontiersin.org
In the solid state, derivatives often adopt a herringbone packing motif, which is highly favorable for charge transport. nih.gov The presence of multiple intermolecular interactions, such as S⋯S and C–H⋯π contacts, within this packing structure greatly improves the close packing and is conducive to efficient charge transport between adjacent molecules. nih.gov
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, including 2-Bromothieno[3,2-b]thiophene, are essential components in the development of materials for Organic Light-Emitting Diodes (OLEDs). Their extended π-conjugated systems are fundamental to their effectiveness as charge transport materials or as precursors for more complex emissive compounds. nbinno.com
Role as Building Blocks for Emissive Materials
This compound serves as a versatile building block for creating novel emissive materials for OLEDs. Its utility stems from the ability to use the bromine atom as a handle for introducing various functional groups through cross-coupling reactions. This allows for the precise tuning of the electronic and optical properties of the final molecule.
By combining the electron-rich thieno[3,2-b]thiophene unit with electron-accepting moieties, donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules can be synthesized. itu.edu.tr This molecular architecture is effective for creating materials that emit light across the visible spectrum. For example, novel organoboron compounds using mesitylborane as an acceptor and triphenylamine (B166846) as a donor, linked by a thieno[3,2-b]thiophene π-spacer, have been developed. These materials have demonstrated high solid-state quantum yields (up to 42%) and have been used to fabricate OLEDs that emit light from sky-blue to yellowish-green. itu.edu.tr
Integration into Device Architectures
In OLED device architectures, materials derived from this compound can function as the emissive layer (EML), the hole transport layer (HTL), or as part of a host-dopant system.
When used as the emissive material, these compounds are typically deposited as a thin film between the electron and hole transport layers. The performance of such devices is highly dependent on the material's properties. For instance, OLEDs fabricated with the aforementioned organoboron compounds exhibited good performance metrics, including turn-on voltages as low as 4.0 V, high brightness (up to 1200 cd m-2), and good luminescence efficiency (up to 1.13 cd A-1). itu.edu.tr
Organic Field-Effect Transistors (OFETs)
Materials derived from this compound are extensively studied for their application in Organic Field-Effect Transistors (OFETs), where they typically function as the p-type semiconductor channel. The inherent properties of the thieno[3,2-b]thiophene core, such as rigidity, planarity, and strong intermolecular interactions, make it an excellent candidate for achieving high charge carrier mobilities. mdpi.comrsc.org
The development of π-extended thieno[3,2-b]thiophene-containing aromatic compounds has led to stable, high-performance organic semiconductors for OFET applications. researchgate.net For example, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a molecule containing six aromatic rings, forms high-quality thin films via vapor deposition and has demonstrated mobilities as high as 3.0 cm² V⁻¹ s⁻¹. researchgate.net Similarly, highly soluble 2,7-dialkyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophenes have enabled solution-processable OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. researchgate.net
The performance of OFETs is highly dependent on the molecular structure of the semiconductor. Introducing different co-monomers in copolymers, such as thiophene (T), thieno[3,2-b]thiophene (TT), and dithieno[3,2-b:2′,3′-d]thiophene (DTT), can significantly impact device performance. rsc.org Furthermore, the substitution of the thieno[3,2-b]thiophene unit with isoelectronic structures like thieno[3,2-b]pyrrole has been explored, yielding p-channel transistors with respectable hole mobilities. researchgate.net
The table below summarizes the performance of several OFETs based on various thieno[3,2-b]thiophene derivatives, showcasing the high mobilities and on/off ratios that can be achieved.
| Semiconductor Derivative | Mobility (cm²/Vs) | On/Off Ratio | Processing Method |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | 10⁶ - 10⁸ | Single Crystal |
| Benzothieno[2,3-b]thiophene (BTT) derivative (BTTB) | > 0.46 | > 10⁷ | Not specified |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives | up to 0.10 | > 10⁷ | Solution-Shearing |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative | up to 0.005 | > 10⁶ | Solution-Shearing |
| Soluble thieno[3,2-b]thiophene oligomers | up to 0.0311 | up to 10⁴ | Spin Coating |
This table presents a selection of research findings on the performance of OFETs incorporating thieno[3,2-b]thiophene and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com
These results underscore the potential of this compound as a foundational component for synthesizing next-generation organic semiconductors for high-performance OFETs. The continuous development of new derivatives and device fabrication techniques promises further advancements in the field of organic electronics. mdpi.comrsc.org
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, this compound is a precursor to molecular structures that are integral to the performance of OPVs and DSSCs, serving roles from light-harvesting to charge transport.
The thieno[3,2-b]thiophene unit is an excellent candidate for the π-spacer (or π-bridge) component in push-pull organic dyes used in DSSCs. nih.gov These dyes are typically composed of an electron donor and an electron acceptor group linked by a conjugated spacer. The role of the π-spacer is to facilitate intramolecular charge transfer from the donor to the acceptor upon photoexcitation and to extend the dye's absorption spectrum.
The fused-ring structure of thieno[3,2-b]thiophene offers better π-conjugation and smaller geometric relaxation energy losses upon oxidation compared to bithiophene, making it a more efficient bridge for charge transfer. nih.govacs.org Researchers have synthesized dyes using triphenylamine as the electron donor, thieno[3,2-b]thiophene as the π-spacer, and various acceptor/anchoring groups like cyanoacetic acid. nih.govacs.org These dyes demonstrate that the choice of the π-spacer significantly influences the optical, electrochemical, and photovoltaic properties of the DSSC devices. mdpi.com For example, incorporating thieno[3,2-b]thiophene spacers between a new fused π-bridge unit and the acceptor has been shown to significantly improve photocurrent and open-circuit voltage. rsc.org
Beyond small molecule dyes, the Donor-π-Bridge-Acceptor (D-π-A) architecture is a cornerstone of modern semiconducting polymer design for OPVs. In this framework, thieno[3,2-b]thiophene is frequently employed as the π-bridge, linking electron-donating and electron-accepting monomer units along the polymer backbone. nih.gov Its excellent electron-donating ability and planar structure contribute to creating polymers with well-organized crystal domains and high charge carrier mobility. nih.gov
Studies comparing D-π-A polymers with a thiophene π-bridge to those with a thieno[3,2-b]thiophene π-bridge have shown that the latter can lead to superior device performance in fullerene-free organic solar cells. rsc.org For instance, a polymer incorporating thieno[3,2-b]thiophene as the π-bridge, when blended with the non-fullerene acceptor Y6, achieved a power conversion efficiency (PCE) of 13.50%, significantly higher than the 10.58% PCE of its thiophene-based counterpart. rsc.org This improvement is attributed to the enhanced intermolecular interactions and charge transport properties imparted by the thieno[3,2-b]thiophene unit. nih.govrsc.org
Perovskite solar cells (PSCs) rely on efficient hole transport materials (HTMs) to extract and transport positive charges from the perovskite absorber layer. The thieno[3,2-b]thiophene core is a promising scaffold for designing novel HTMs. frontiersin.orgfrontiersin.org Its rigid and planar structure can facilitate intermolecular π-π interactions, which are beneficial for hole transport. researchgate.net
Researchers have designed and synthesized HTMs by linking thieno[3,2-b]thiophene units with electron-donating groups like triphenylamine. frontiersin.orgfrontiersin.org These materials have been incorporated into p-i-n architecture PSCs, demonstrating their potential as effective HTMs. In one study, three novel HTMs based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine were synthesized and tested, achieving a power conversion efficiency of up to 5.20%. frontiersin.org While further optimization is needed to compete with state-of-the-art HTMs, these results confirm that thieno[3,2-b]thiophene-based structures are a promising class of materials for high-performance and stable PSCs. frontiersin.orgresearchgate.net
The development of nonfullerene acceptors (NFAs) has been a major breakthrough in the OPV field. The thieno[3,2-b]thiophene moiety has been successfully incorporated into the design of novel NFAs. Its electron-rich nature can be used to tune the electronic energy levels and optical absorption properties of the acceptor molecule. semanticscholar.orgresearchgate.net
For example, a narrow bandgap NFA was designed using a fused S,N-heterohexacene core derived from this compound. semanticscholar.org This acceptor, when blended with a polymer donor, enabled a high power conversion efficiency of 11.25% in an organic solar cell. semanticscholar.org The incorporation of the thieno[3,2-b]thiophene unit into the acceptor's conjugated backbone can upshift the molecule's energy levels, leading to a higher open-circuit voltage (Voc) in the final device. researchgate.net It can also beneficially induce additional optical absorption at shorter wavelengths, contributing to an enhanced short-circuit current (Jsc). researchgate.net These findings highlight the versatility of the thieno[3,2-b]thiophene unit as a building block for designing the next generation of high-performance nonfullerene acceptors.
Table 2: Photovoltaic Performance of Devices Utilizing Thieno[3,2-b]thiophene Derivatives
| Device Type | Role of Thieno[3,2-b]thiophene | Key Components | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| OPV (Fullerene-Free) | π-Bridge in Polymer Donor (PE2) | PE2:Y6 | 13.50% | rsc.org |
| OPV (Nonfullerene) | Core of Nonfullerene Acceptor (SNIC-F) | PBTIBDTT:SNIC-F | 11.25% | semanticscholar.org |
| Perovskite Solar Cell | Core of Hole Transport Material | M1-M3 HTMs | Up to 5.20% | frontiersin.org |
| DSSC | π-Spacer in Organic Dye | Aryl-thieno[3,2-b]thiophene spacer dye | 2.21% | mdpi.com |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. nih.gov These host-guest interactions in two-dimensional porous networks are a rapidly growing field due to their potential applications in areas like biocatalysis and separation technology. nih.gov In this context, the unique electronic and structural properties of thieno[3,2-b]thiophene derivatives are leveraged to create complex, functional assemblies.
Derivatives of this compound are instrumental in the synthesis of specialized fluorescent dyes, particularly squaraine dyes, which are known for their intense absorption and emission in the near-infrared (NIR) region. acs.orgmdpi.com Squaraine dyes are characterized by a central, electron-deficient four-membered squaric acid ring flanked by two electron-donating groups, forming a donor-acceptor-donor (D-A-D) structure. acs.org This architecture gives them highly planar π-conjugated systems, which are beneficial for charge transport. acs.org
A key application of these dyes is in the formation of threaded supramolecular complexes. Researchers have synthesized unsymmetrical squaraine dyes where a thienothiophene unit serves as one of the electron-donating ends. mdpi.com The synthesis of a key intermediate, 2-aminothienothiophene, begins with this compound. mdpi.com This thienothiophene-containing squaraine dye can then be encapsulated by a tetralactam macrocycle to form a stable, threaded supramolecular complex. mdpi.com This host-guest arrangement provides significant steric protection to the dye's electron-deficient core, which is otherwise susceptible to nucleophilic attack. nd.edu
The combination of thienothiophene-squaraine dyes with macrocyclic hosts results in a series of fluorescent compounds with tunable absorption wavelengths spanning from 600 to 800 nm. mdpi.com This tunability and the enhanced stability of the encapsulated dye make these supramolecular complexes highly attractive for a variety of applications, including biological imaging. mdpi.com
| Dye/Complex | Component 1 | Component 2 | Wavelength Range (nm) |
| Thienothiophene Squaraine Dye | 2-aminothienothiophene derivative | N,N-dibenzylaminophenyl semisquaraine | - |
| Threaded Supramolecular Complex | Thienothiophene Squaraine Dye | Tetralactam Macrocycle | 600-800 |
Emerging Applications
The thieno[3,2-b]thiophene core, with its electron-rich, rigid, and planar structure, is a versatile building block for a new generation of advanced materials. frontiersin.orgmanchester.ac.uk Its derivatives are being explored in a wide range of emerging technological fields.
Thiophene-based chemosensors are a significant area of research for the detection of various ions in biological and environmental systems. bohrium.comnih.gov These sensors utilize fluorometric and colorimetric analysis, where the interaction between the sensor molecule and a target ion results in a detectable change in fluorescence or color. bohrium.comfrontiersin.org The design of these chemosensors often incorporates a thiophene moiety as a fluorophore or signaling unit. bohrium.com
While direct applications of this compound in commercial chemosensors are still emerging, the fundamental properties of the thienothiophene scaffold make it a promising candidate for this field. The extended π-conjugation and electron-donating nature of the fused ring system can be harnessed to create highly sensitive and selective sensors. manchester.ac.uk For instance, a thiophene-based fluorescent chemosensor was developed for the detection of the Indium(III) ion. scilit.com Another thiophene-based sensor demonstrated high selectivity for Al³⁺ ions in aqueous solutions through mechanisms involving intramolecular charge transfer (ICT). nih.gov The functionalization of the thienothiophene core, a process that can start from the brominated form, allows for the attachment of specific ion-binding units (receptors), enabling the targeted detection of cations like Al³⁺, Zn²⁺, and In³⁺. nih.govscilit.com
| Sensor Type | Target Ion | Sensing Mechanism |
| Thiophene-based Fluorescent 'Turn-on' | Al³⁺ | Intramolecular Charge Transfer (ICT) & Deprotonation |
| Thiophene-based Fluorescent 'Turn-off' | Al³⁺ | Coordination and Fluorescence Quenching |
| Thiophene-carbohydrazide based | In³⁺ | 'Turn-on' Fluorescence |
| Phenanthroline-thiophene based | Zn²⁺ | Ligand-to-Metal Charge Transfer (LMCT) |
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. mdpi.comnih.govresearchgate.net The incorporation of thiophene-based units into COF structures is of particular interest for developing materials with enhanced electronic properties. nih.govprinceton.edu
Thieno[3,2-b]thiophene is considered a highly promising monomer for creating conducting polymers and has been successfully incorporated into COFs. nih.gov For example, the solvothermal condensation of thieno[3,2-b]thiophene-2,5-diyldiboronic acid with other building blocks like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) yields a porous COF with a high surface area. mdpi.com The synthesis of such functionalized thienothiophene monomers often begins with precursor molecules like this compound, which allow for the introduction of boronic acid or other reactive groups necessary for COF synthesis. nih.gov
These thienothiophene-based COFs exhibit unique architectures where the 2D layers stack into columns, which is ideal for charge transport. nih.gov The resulting frameworks can act as hosts for guest molecules, such as the electron acceptor nii.ac.jpnii.ac.jp-phenyl-C61-butyric acid methyl ester (PCBM), creating ordered bulk heterojunction materials with potential for use in photovoltaic devices. mdpi.com The performance of these COFs as photocatalysts can be precisely tuned by pairing the electron-rich thienothiophene building block with electron-deficient linkers. rsc.org
| COF Name | Building Block 1 | Building Block 2 | Key Property/Application |
| TT-COF | thieno[3,2-b]thiophene-2,5-diyldiboronic acid (TTBA) | 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | High surface area (1810 m² g⁻¹), host for PCBM. mdpi.com |
| Py–TT COF | thieno-[3,2-b] thiophene-2,5-dicarboxaldehyde (TT(CHO)₂) | 1,3,6,8-tetrakis(4- aminophenyl)pyrene (Py(NH₂)₄) | Solvatochromic response. mdpi.com |
| TT-TAPB-COF | thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) (TT) | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Photocatalyst for sulfide (B99878) oxidation. rsc.org |
| TT-TAPT-COF | thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT) | 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Enhanced photocatalytic performance due to D-A structure. rsc.org |
The favorable electronic properties of the thieno[3,2-b]thiophene unit have led to its use in a variety of energy-based organic electronic applications. frontiersin.org Its stable, conjugated structure is a key component in the development of materials for electrocatalysts, capacitors, and memory devices. frontiersin.org
Capacitors: Fused thiophene derivatives, including thieno[3,2-b]thiophene, are gaining attention for use in electrochromic supercapacitors due to their extended π-conjugated structures which can enhance charge carrier mobility. mdpi.com For instance, copolymer bifunctional electrodes based on a 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) derivative have been prepared that exhibit both favorable electrochromic and capacitive energy storage properties, achieving a high specific capacitance. mdpi.com Indacenodithieno[3,2-b]thiophene (IDTT)-based polymers have also shown promise as bifunctional materials for hybrid electrochromic supercapacitors, delivering high optical contrast and specific capacitance. nih.gov
Memory Devices: Conjugated polymers containing thieno[3,2-b]thiophene units have been investigated for use as the active layer in memory devices. These devices exhibit memristive switching properties, with high ON/OFF ratios (up to 10⁶) and good stability, making them suitable for electronic applications. manchester.ac.uk
Electrocatalysts: The thieno[3,2-b]thiophene core has been incorporated into novel materials designed for use as electrocatalysts, highlighting the versatility of this chemical scaffold in advanced energy applications. frontiersin.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone for the computational study of thienothiophene-based organic materials due to its balance of accuracy and computational cost. e3s-conferences.org These studies are crucial for understanding the optoelectronic and structural properties of these conjugated systems. e3s-conferences.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties of a molecule. dergipark.org.tr The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between these energy levels, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its potential application in organic electronics. nih.govresearchgate.net
DFT calculations are widely employed to determine these energy levels. For instance, studies on derivatives of thieno[3,2-b]thiophene (B52689) utilize methods like the B3LYP hybrid functional with basis sets such as 6-31G* or 6-311G(d,p) to perform complete geometry optimization and calculate orbital energies. dergipark.org.trnih.gov In one such study on a derivative, the HOMO and LUMO energy levels were calculated to be -6.01 eV and -2.86 eV, respectively, resulting in an electronic band gap of 3.15 eV. dergipark.org.tr A lower HOMO level, as is often found in thieno[3,2-b]thiophene systems compared to oligothiophenes, suggests higher oxidative stability. nih.gov The distribution of these orbitals is also significant; for example, in some derivatives, the HOMO orbital is localized across the entire molecule, while the LUMO is concentrated on specific rings or substituent groups, which can influence the molecule's function as an electron donor or acceptor. dergipark.org.tr
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.01 |
| LUMO Energy | -2.86 |
| Energy Band Gap (Eg) | 3.15 |
DFT is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.
Electrophilic Substitution: DFT calculations can be used to determine the preferred site for electrophilic aromatic substitution on the thieno[3,2-b]thiophene core. researchgate.netdntb.gov.ua By calculating the energies of reaction intermediates and transition states, researchers can identify the most favorable reaction pathway, both kinetically and thermodynamically. researchgate.netdntb.gov.ua For thiophene (B33073) and related heterocycles, studies have shown that electrophilic attack is generally preferred at the α-carbon (positions 2 and 5) over the β-carbon (positions 3 and 6). researchgate.netdntb.gov.ua These computational predictions align with experimental observations where monosubstitution on related systems occurs preferentially at the 2-position. semanticscholar.org
Catalyst Trapping: A significant challenge in the synthesis of conjugated polymers from thieno[3,2-b]thiophene monomers via Ni-catalyzed catalyst-transfer polymerization (CTP) is the stalling of the reaction. researchgate.netnih.govnih.gov Initial hypotheses suggested that the catalyst becomes trapped in a stable Ni(0) π-complex with the electron-rich aromatic system. researchgate.netnih.gov However, detailed DFT simulations of the polymerization process involving 2-bromothieno[3,2-b]thiophene have provided a revised mechanism. nih.govnih.govfigshare.com These computational models indicate that a C–S insertion adduct is a more likely catalyst trap. nih.gov The simulations show that the oxidative insertion of the Ni(0) catalyst into one of the C–S bonds of the thienothiophene ring is a highly stable, off-cycle species that forms with a lower energy barrier than the necessary "ring-walking" for polymerization to proceed. nih.gov This Ni(II) complex effectively sequesters the catalyst, preventing further chain growth. researchgate.netnih.govnih.gov
Quantum Mechanical Studies of Reactivity Descriptors
Quantum mechanical calculations can provide a range of reactivity descriptors that predict the most reactive sites of a molecule. scispace.com These descriptors are derived from the electronic structure and include parameters such as ionization potential, electron affinity, chemical hardness, and the Fukui function. scispace.comcdu.edu.au For substituted thiophenes, these parameters are calculated to understand how different functional groups influence the molecule's reactivity. scispace.com By analyzing these descriptors for this compound, one can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, guiding synthetic strategies.
Simulation of Polymerization Processes and Catalyst Behavior
Computational modeling is essential for understanding the complex mechanisms of polymerization. researchgate.net As detailed in Section 5.1.3, DFT simulations have been pivotal in elucidating the catalyst behavior during the Ni-catalyzed polymerization of thieno[3,2-b]thiophene monomers. nih.govnih.gov These simulations model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov Crucially, they also explore potential off-cycle or deactivation pathways. researchgate.netnih.gov For this compound, simulations revealed that after the initial oxidative addition to the C-Br bond, the catalyst is susceptible to an intramolecular C-S bond insertion. nih.gov This process leads to the formation of a highly stable Ni(II) complex that acts as a catalyst trap, explaining the experimental observation that polymerization stalls after producing only dimers. researchgate.netnih.gov These theoretical insights are critical for designing new catalysts or modifying monomer structures to prevent such deactivation pathways. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) approaches, is a key component of modern SAR. mdpi.com For classes of compounds like thiophene and thienothiophene derivatives, computational methods are used to build predictive models. researchgate.netresearchgate.netnih.gov
These studies typically involve a series of derivatives where substituents are systematically varied. DFT calculations are performed on each analog to determine various electronic and structural descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area). researchgate.net Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. mdpi.com These 3D-QSAR methods generate statistical models that relate the biological activity of the compounds to their 3D steric and electrostatic fields. mdpi.com By analyzing these models, researchers can identify the key structural features—such as the placement of bulky groups, hydrogen bond donors/acceptors, or hydrophobic regions—that enhance or diminish activity, thereby guiding the design of new, more potent compounds. mdpi.com
Advanced Characterization Techniques in Research on 2 Bromothieno 3,2 B Thiophene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. Different nuclei, such as ¹H, ¹³C, and ³¹P, provide complementary information about the molecular framework and its environment.
Proton (¹H) NMR for Structural Confirmation
Proton NMR is fundamental for confirming the synthesis and substitution patterns of thieno[3,2-b]thiophene (B52689) derivatives. For instance, in the synthesis of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde (B3236362), the disappearance of the H-5 signal at 7.71 ppm and the presence of singlets for the remaining ring protons confirm the successful bromination at the 5-position. mdpi.com The aldehyde proton, in this case, appears as a distinct singlet at approximately 9.99 ppm. mdpi.com
In another example, the ¹H NMR spectrum of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate shows characteristic signals for the thiophene (B33073) protons. rsc.org The analysis of derivatives often involves monitoring the chemical shifts of specific protons to understand electronic effects. For example, in push-pull systems, the chemical shift of the proton closest to a donor group can indicate the strength of the internal charge transfer. core.ac.uk
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde | CDCl₃ | CHO | 9.98 | s |
| H-3 | 7.85 | d | ||
| H-6 | 7.37 | d | ||
| Ethyl this compound-3-carboxylate | CDCl₃ | H-5 | 7.50 | d |
| H-6 | 7.18 | d | ||
| OCH₂CH₃ | 4.45 | q | ||
| OCH₂CH₃ | 1.47 | t |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule, with each non-equivalent carbon atom producing a distinct signal. bhu.ac.in This technique is crucial for confirming the structures of this compound and its derivatives. The chemical shifts in ¹³C NMR are spread over a wide range (typically 0-220 ppm), which helps in identifying different types of carbon atoms such as aliphatic, aromatic, and carbonyl carbons. bhu.ac.inlibretexts.orgoregonstate.edu
For ethyl this compound-3-carboxylate, the ¹³C NMR spectrum in CDCl₃ reveals signals for the carbonyl carbon, the aromatic carbons of the thieno[3,2-b]thiophene core, and the ethyl group carbons, confirming the compound's structure. rsc.org The specific chemical shifts provide insight into the electronic environment of each carbon atom.
Table 2: ¹³C NMR Chemical Shifts for Ethyl this compound-3-carboxylate
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | 161.45 |
| Aromatic C | 138.47 |
| Aromatic C | 138.32 |
| Aromatic C | 134.17 |
| Aromatic C | 129.01 |
| Aromatic C | 125.59 |
| Aromatic C | 118.72 |
| OCH₂ | 60.74 |
| CH₃ | 14.03 |
Data sourced from a study on thieno[3,2-b]thiophene derivatives. rsc.org
Phosphorus-31 (³¹P) NMR for Catalyst Studies
³¹P NMR spectroscopy is a powerful technique for studying phosphorus-containing compounds, such as phosphine (B1218219) ligands used in metal catalysts. wikipedia.org This method is particularly useful in mechanistic studies of cross-coupling reactions involving this compound. With a natural abundance of 100% and a high gyromagnetic ratio, the ³¹P nucleus provides excellent sensitivity and well-resolved spectra. wikipedia.orgmdpi.com
In the context of catalyst-transfer polymerization of thieno[3,2-b]thiophene derivatives using nickel catalysts, ³¹P NMR has been instrumental. nih.gov Studies have used in-situ ³¹P NMR to investigate catalyst trapping, a phenomenon where the catalyst becomes inactive. The observation of specific ³¹P-³¹P coupling constants helped to distinguish between different proposed catalyst trap species, suggesting the formation of a Ni(II) complex arising from oxidative insertion into the C–S bonds of the thieno[3,2-b]thiophene ring. nih.gov This demonstrates the utility of ³¹P NMR in elucidating reaction mechanisms and optimizing catalytic processes. wikipedia.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of compounds. Various ionization methods are employed depending on the nature of the analyte.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. researchgate.net This is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass. bioanalysis-zone.com Techniques like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) are commonly used to achieve high resolution. researchgate.net For example, HRMS was used to confirm the exact mass of 2,3,5-tribromothieno[3,2-b]thiophene (B186773) as 373.707 Da, corresponding to the molecular formula C₆HBr₃S₂. smolecule.com
MALDI-TOF, Fast Atom Bombardment (FAB), and Electron Ionization (EI)-MS for Molecular Weight Determination
Several mass spectrometry techniques are utilized for the molecular weight determination of this compound and its derivatives.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique well-suited for analyzing larger molecules and polymers with minimal fragmentation. longdom.org It has been successfully used to characterize various thieno[3,2-b]thiophene derivatives, including oligomers and end-capped structures, providing clear molecular ion peaks. nih.govresearchgate.netdiva-portal.org
Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of neutral atoms strikes a sample dissolved in a non-volatile matrix. wikipedia.orglibretexts.org This method is effective for ionizing and analyzing thermally labile compounds and has been employed in the characterization of naphthodithieno[3,2-b]thiophene derivatives. rsc.org
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. metwarebio.cometamu.edu This typically leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a molecular fingerprint for structural elucidation. EI-MS has been used to determine the molecular weight and fragmentation pattern of compounds like 2,3,5-tribromothieno[3,2-b]thiophene, where the molecular ion peak appears at m/z 376.9. smolecule.com
Electronic and Vibrational Spectroscopy
Spectroscopic techniques are fundamental in probing the electronic and vibrational states of this compound-based molecules.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a primary tool for investigating the electronic transitions in molecules derived from this compound. The absorption spectra reveal the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher one.
In many donor-π-acceptor (D-π-A) systems incorporating the thieno[3,2-b]thiophene core, the absorption spectra are characterized by broad bands. These bands are often assigned to intramolecular charge-transfer (ICT) processes between the electron-donating and electron-accepting moieties, facilitated by the π-conjugated thieno[3,2-b]thiophene bridge. core.ac.uk For instance, a D-π-A compound, DMB-TT-TPA, which features a triphenylamine (B166846) donor and a dimesitylboron acceptor linked by a thieno[3,2-b]thiophene unit, displays an absorption maximum at 411 nm. beilstein-journals.org
The substitution pattern on the thieno[3,2-b]thiophene core significantly influences the electronic transitions. For example, in a series of push-pull dyes, the addition of a 2-hexylthiophene (B90786) unit to the donor part of the molecule resulted in a 34 nm bathochromic (red) shift in the absorption maximum compared to the unsubstituted thiophene analogue. core.ac.uk Conversely, incorporating an N-methyl pyrrole (B145914) donor led to a 65 nm hypsochromic (blue) shift. core.ac.uk This is because the electron pair of the pyrrole is more involved in its own aromatic system and less available for delocalization across the molecule. core.ac.uk
The solvent environment can also affect the electronic transitions. Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism.
Table 1: UV-Visible Absorption Data for Selected this compound Derivatives
| Compound | Donor Moiety | Acceptor/Anchoring Group | λmax (nm) | Solvent |
|---|---|---|---|---|
| DMB-TT-TPA beilstein-journals.org | Triphenylamine | Dimesitylboron | 411 | THF |
| Dye 3a core.ac.uk | Thiophene | Cyanoacetic acid | 399 | Ethanol |
| Dye 3b core.ac.uk | 5-hexyl-2,2'-bithiophene | Cyanoacetic acid | 433 | Ethanol |
| Dye 3d core.ac.uk | N-methyl pyrrole | Cyanoacetic acid | 364 | Ethanol |
| M1 frontiersin.org | - | C6H13 | 401 | THF |
| M2 frontiersin.org | - | 4-PhOMe | 389 | THF |
| M3 frontiersin.org | - | Ph | 404 | THF |
Fluorescence Emission Spectroscopy for Photophysical Properties
Fluorescence emission spectroscopy provides insights into the photophysical properties of this compound derivatives after they have been excited by absorbing light. This technique measures the wavelength and intensity of the light emitted as the molecule returns from an excited electronic state to its ground state.
The emission spectra of these compounds are often broad and unstructured, which is characteristic of molecules undergoing intramolecular charge transfer in the excited state. acs.orgnih.gov A significant difference between the absorption and emission maxima, known as the Stokes shift, is commonly observed and is a key indicator of a substantial change in geometry between the ground and excited states. beilstein-journals.orgacs.orgnih.gov For example, the DMB-TT-TPA molecule exhibits a large Stokes shift of 109 nm, suggesting a rapid relaxation from the excited state. beilstein-journals.org
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for applications such as organic light-emitting diodes (OLEDs). A high quantum yield is desirable for efficient light emission. The DMB-TT-TPA compound, for instance, shows a high fluorescence quantum yield of 86% in THF solution and 41% in the solid state, making it a promising candidate for OLED applications. beilstein-journals.org In another study, a series of push-pull dyes with a thieno[3,2-b]thiophene spacer showed varying quantum yields depending on the acceptor group; a dye with a cyanoacetic acid acceptor had a quantum yield of 0.36, while a derivative with a rhodanine-3-acetic acid acceptor had a much lower quantum yield of 0.02. acs.org
Table 2: Fluorescence Emission Data for Selected this compound Derivatives
| Compound | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| DMB-TT-TPA beilstein-journals.org | 520 | 109 | 0.86 | THF |
| Dye 3a acs.org | - | - | 0.36 | Ethanol |
| Dye 3b acs.org | - | - | 0.02 | Ethanol |
| Dye 3a core.ac.uk | 476 | 77 | 0.020 | Ethanol |
| Dye 3b core.ac.uk | 527 | 94 | 0.356 | Ethanol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of specific functional groups.
For derivatives of thieno[3,2-b]thiophene, characteristic IR absorption bands can confirm the structure of the molecule. For instance, in a series of thieno[2,3-b]thiophene (B1266192) derivatives, the presence of a carbonyl group (C=O), a nitrile group (C≡N), and an amine group (NH) were confirmed by absorption bands at 1670 cm⁻¹, 2195 cm⁻¹, and 3177-3214 cm⁻¹, respectively. semanticscholar.org In another example, a polymer containing a thieno[3,2-b]thiophene unit showed characteristic bands for the asymmetric and symmetric stretching of carboxylate groups (COO⁻) at approximately 1485 cm⁻¹ and 1387 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching vibrations are typically observed around 3083-3099 cm⁻¹. mdpi.comsmolecule.com The presence of the thieno[3,2-b]thiophene scaffold itself can be confirmed by skeletal vibrations in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹. smolecule.com
Electrochemical Characterization
Electrochemical methods are employed to investigate the redox behavior and determine the energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound-based materials.
Cyclic Voltammetry (CV) for Redox Properties and Energy Levels
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a compound. core.ac.uk By measuring the potentials at which a molecule is oxidized and reduced, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are crucial for determining the suitability of a material for applications in organic electronics, such as solar cells and transistors. core.ac.uknih.gov
For instance, in dye-sensitized solar cells (DSSCs), the HOMO level of the dye must be lower in energy than the redox potential of the electrolyte for efficient regeneration of the oxidized dye, and the LUMO level must be higher than the conduction band edge of the semiconductor (e.g., TiO₂) for efficient electron injection. nih.gov
The electronic nature of the substituents on the thieno[3,2-b]thiophene core significantly affects the redox potentials. More electron-rich systems are easier to oxidize, resulting in a higher HOMO energy level. core.ac.uk For example, the onset oxidation potentials for two nonfullerene acceptors, PTT-IC and PTT-2FIC, were found to be 0.71 V and 0.74 V, corresponding to HOMO energy levels of -5.51 eV and -5.54 eV, respectively. diva-portal.org In another study of push-pull dyes, the HOMO and LUMO levels calculated from CV data were in good agreement with those obtained from theoretical calculations. nih.gov
Table 3: Electrochemical Data for Selected this compound Derivatives
| Compound | Eox,onset (V) | Ered,onset (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|---|
| p(4-CNPhTT) nih.gov | - | - | -5.61 | -3.58 | 2.03 |
| Dye 3a nih.gov | - | - | -5.07 | -2.69 | 2.38 |
| Dye 3b nih.gov | - | - | -5.03 | -2.88 | 2.15 |
| PTT-IC diva-portal.org | 0.71 | - | -5.51 | - | - |
| PTT-2FIC diva-portal.org | 0.74 | - | -5.54 | - | - |
| P1 acs.org | - | - | ~-5.05 | -3.68 | 1.37 |
| P2 acs.org | - | - | ~-5.05 | -3.76 | 1.29 |
Morphological and Structural Analysis of Thin Films and Bulk Materials
The performance of organic electronic devices is not only dependent on the intrinsic properties of the individual molecules but also heavily influenced by the organization and morphology of these molecules in the solid state, whether as a thin film or a bulk material.
Techniques such as X-ray diffraction (XRD) are used to probe the molecular ordering in thin films. For instance, in a study of a π-extended heteroarene, dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), XRD measurements revealed that the thin film was not completely uniform, containing a mix of "face-on" and "edge-on" molecular orientations. acs.orgnih.gov The "edge-on" orientation is generally more favorable for efficient charge transport in field-effect transistors. acs.orgnih.gov Single-crystal X-ray analysis can provide detailed information about the molecular packing in the crystalline state, revealing aspects like π-π stacking distances and herringbone packing motifs, which are crucial for understanding intermolecular charge transfer. acs.orgnih.govnih.gov
The morphology of thin films can be influenced by processing conditions, such as the choice of solvent and annealing temperature. rsc.org For example, the grain size and shape in thin films of naphthodithieno[3,2-b]thiophene (NDTT) derivatives were observed to change significantly upon thermal annealing, leading to a dramatic improvement in the charge carrier mobility of the corresponding organic field-effect transistors. researchgate.net The planarity of the thieno[3,2-b]thiophene unit and its tendency to engage in intermolecular S-S interactions can promote favorable π-π stacking, which is beneficial for charge transport. frontiersin.org
X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) for Molecular Packing and Crystallinity
X-ray diffraction (XRD) and wide-angle X-ray scattering (WAXS) are indispensable tools for probing the solid-state arrangement of molecules and the degree of crystallinity within thin films and bulk materials. nih.govresearchgate.net In the context of this compound-based systems, these techniques reveal crucial parameters like π-π stacking distance and lamellar spacing, which are directly correlated with charge transport efficiency. researchgate.netnih.gov
For instance, in studies of donor-acceptor (D-A) conjugated polymers incorporating the thieno[3,2-b]thiophene moiety, XRD is routinely used to evaluate molecular packing. researchgate.net Research on a polymer, PDTmBDT-DPP, which features a highly planar backbone derived from a thieno[3,2-b]thiophene building block, demonstrated excellent π-stacking with a distance of 3.4 Å, as determined by single-crystal XRD analysis. rsc.org This close packing is a key factor in achieving high charge carrier mobilities. rsc.org
Similarly, studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have utilized synchrotron X-ray diffraction to investigate the microstructure of thin films. nih.govnist.gov These studies revealed that PBTTT crystallizes with lamellae of π-stacked polymer chains, and the degree of orientation and order improves with thermal annealing. nih.govnist.gov The high crystallinity and well-defined packing are linked to the high field-effect mobilities observed in transistors fabricated from these polymers. nih.govsciengine.com
The table below summarizes key XRD findings for materials containing the thieno[3,2-b]thiophene unit, highlighting the relationship between structural parameters and material performance.
| Material/System | Key XRD/WAXS Findings | Significance |
| PDTmBDT-DPP | π-π stacking distance of 3.42 Å; herringbone pattern of dyads. rsc.org | Close molecular packing facilitates efficient charge transport, leading to high charge carrier mobilities (0.36 cm²/V·s). rsc.org |
| TTDPP-SVS Polymer | Smallest d-spacing and a π-π stacking distance of 0.372 nm among related polymers. researchgate.net | The compact packing structure is correlated with improved charge transport properties and a high hole mobility of 0.196 cm²/V·s. researchgate.net |
| PBTTT Polymer Films | Forms well-oriented crystalline domains with lamellar and π-stacked polymer chains. nih.govnist.gov | High degree of crystallinity is a primary reason for the high field-effect mobility (up to 0.5 cm²/V·s) observed in thin-film transistors. nist.gov |
| Dithieno[2,3-b;3′,2′-d]thiophene | Exhibits compressed packing with edge-to-face π-π interactions and S∙∙∙S interactions as short as 3.34 Å. sciengine.com | The unique packing arrangement contributes to excellent OFET performance with mobility up to 0.89 cm²/V·s. sciengine.com |
This table presents a selection of research findings and is for illustrative purposes.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides detailed topographical information at the nanometer scale. pressbooks.pub It is crucial for visualizing the surface morphology of thin films of this compound-based materials, revealing details about domain size, film continuity, and surface roughness. utwente.nlscispace.com These morphological features are known to significantly impact device performance. escholarship.orgresearchgate.net
In the study of PBTTT films, AFM has been used in conjunction with XRD to correlate the crystalline structure with the surface morphology. nih.govnist.gov While XRD data showed similar crystalline structures on different substrates, AFM images revealed that the domain size of the crystalline regions was dependent on the substrate surface. nih.govnist.gov This finding suggests that not just crystallinity, but also the interconnectivity of crystalline domains, governed by the film's morphology, is critical for efficient electrical transport. nih.gov
The smoothness of the film surface, as imaged by AFM, is another critical parameter. Research on various organic semiconductors, including derivatives of thieno[3,2-b]thiophene, has shown that smoother surfaces can lead to better contact with electrodes and improved device performance. researchgate.net AFM is used to quantify surface roughness, often expressed as the root-mean-square (RMS) roughness.
The table below showcases how AFM is applied to study the surface of thieno[3,2-b]thiophene-containing materials.
| Material System | AFM Observation | Implication for Device Performance |
| PBTTT on different substrates | Domain size of crystalline regions varies with the substrate surface treatment. nih.govnist.gov | Electrical transport is strongly affected by the size and connectivity of crystalline domains. nih.gov |
| C8-BTBT on gel films | Exceptionally smooth gel film surfaces allow for the deposition of uniform polycrystalline films. researchgate.net | Smooth interfaces are crucial for fabricating high-performance electrolyte-gated organic field-effect transistors (EGOFETs) with minimal hysteresis. researchgate.net |
| Generic Polymer Thin Films | Can reveal the orientation of crystallized material and the structure of lamellae. utwente.nl | Understanding the large-scale morphology is key to controlling the anisotropic properties of the film. utwente.nl |
This table is for illustrative purposes and highlights the general application of AFM in this research area.
Chromatographic and Purity Assessment Techniques
The synthesis of well-defined organic semiconductors requires meticulous purification and characterization. Chromatographic techniques are fundamental for separating desired products from starting materials, byproducts, and isomers, as well as for assessing the purity of the final compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. libretexts.orgresearchgate.net In the synthesis of this compound and its derivatives, HPLC is an essential tool for assessing the purity of intermediates and final products. rsc.org The goal of an HPLC method is to separate the main drug or compound from any impurities, synthetic intermediates, or degradation products. researchgate.net
Reverse-phase HPLC is the most common mode used, where a non-polar stationary phase is used with a polar mobile phase. researchgate.net This allows for the effective separation of organic molecules based on their polarity. For example, a developed HPLC method for furan (B31954) derivatives in liposome (B1194612) solutions used a C18 analytical column with a gradient elution, demonstrating its utility in complex matrices. nih.gov The method was found to be linear over a wide concentration range, which is crucial for quantitative analysis. nih.gov
The purity of materials used in organic electronics is paramount, as even small amounts of impurities can act as charge traps and severely degrade device performance. Therefore, HPLC is often used as a final check to ensure the high purity required for materials like those derived from this compound.
| Parameter | Description | Relevance to this compound Systems |
| Retention Time (t_R) | The time it takes for a specific compound to travel from the injector to the detector. biotecha.lt | Used to identify known compounds, including the target molecule and potential impurities, by comparing with standards. |
| Purity Assessment | The area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram. | Essential for ensuring the high purity (>99.5%) often required for organic semiconductor materials to achieve optimal electronic properties. |
| Method Development | Involves optimizing the mobile phase composition, stationary phase, flow rate, and detector settings. libretexts.org | A robust HPLC method is necessary to resolve the target compound from closely related impurities or isomers that may have formed during synthesis. nih.gov |
| Preparative HPLC | HPLC can be scaled up to purify larger quantities of a compound. | Used to obtain highly pure samples of this compound derivatives for device fabrication and testing. |
This table outlines the key aspects of HPLC and their application in the context of the specified chemical compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation via column chromatography. umich.eduresearchgate.net
In the synthesis involving this compound, TLC is used at every stage. For instance, during the bromination of thieno[3,2-b]thiophene, TLC can be used to track the consumption of the starting material and the formation of the mono-, di-, and other brominated products. mdpi.comsemanticscholar.org By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually assess the reaction's progress. The separation occurs as the mobile phase (eluent) moves up the stationary phase (typically silica (B1680970) gel) by capillary action, carrying the compounds at different rates depending on their polarity. umich.edu
The spots are often visualized under UV light, where UV-active compounds like thieno[3,2-b]thiophene derivatives appear as dark spots on a fluorescent background. umich.edumdpi.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given eluent system and can be used for identification purposes. umich.edu
| Step in Synthesis | Application of TLC | Information Gained |
| Starting Reaction | A spot of the starting material and a co-spot with the initial reaction mixture are applied. | Confirms the identity of the starting material spot and provides a baseline (t=0) for the reaction. |
| Reaction in Progress | Small aliquots of the reaction mixture are taken at regular intervals and spotted on the TLC plate. mdpi.commdpi.com | Monitors the disappearance of the starting material spot and the appearance of one or more product spots. mdpi.com |
| Reaction Completion | The reaction is deemed complete when the starting material spot is no longer visible on the TLC plate. | Indicates the optimal time to stop the reaction and begin the work-up procedure. |
| Purification | Helps in determining the appropriate solvent mixture for column chromatography to separate the product from byproducts. researchgate.net | Fractions collected from the column are analyzed by TLC to identify and combine the pure product fractions. |
This table illustrates the practical use of TLC throughout a chemical synthesis process.
Medicinal Chemistry Perspectives on 2 Bromothieno 3,2 B Thiophene Derivatives
Exploration in Drug Design and Development
2-Bromothieno[3,2-b]thiophene is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position provides a reactive handle for various chemical modifications, allowing for the introduction of diverse functional groups and the construction of libraries of derivatives. This versatility is crucial in the iterative process of drug discovery, where structure-activity relationships (SAR) are explored to optimize potency, selectivity, and pharmacokinetic properties.
The thieno[3,2-b]thiophene (B52689) core itself, a bicyclic system composed of two fused thiophene (B33073) rings, possesses interesting electronic characteristics. This scaffold can be incorporated into larger molecular frameworks to modulate their properties. For instance, derivatives of thieno[3,2-b]thiophene have been investigated for their potential as anticancer agents. Specifically, thienopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key player in angiogenesis, the formation of new blood vessels that is critical for tumor growth. researchgate.netresearchgate.net The synthesis of these inhibitors often involves the use of brominated thieno[3,2-b]thiophene intermediates. researchgate.netresearchgate.net
Investigation as G Protein-Coupled Receptor 35 (GPR35) Agonists
A significant area of research involving this compound derivatives has been their identification and optimization as agonists for G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain, and cardiovascular diseases. nih.govfrontiersin.org The discovery of potent and selective GPR35 agonists is a critical step toward understanding its biological functions and developing new therapies targeting this receptor.
Screening of compound libraries led to the identification of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as a novel class of GPR35 agonists. acs.org Within this series, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (also referred to as YE210) emerged as a particularly potent agonist, with an EC₅₀ value of 63.7 ± 4.1 nM, which is more potent than the known GPR35 agonist zaprinast. acs.org
The systematic exploration of structure-activity relationships revealed key structural features necessary for GPR35 activation. The carboxylic acid group at the 2-position of the thieno[3,2-b]thiophene scaffold was found to be crucial for agonist activity. acs.org Further studies have shown that modifications at other positions of the thieno[3,2-b]thiophene ring system can significantly impact potency and efficacy. For example, the presence of a bromo group at the 6-position and a methyl group at the 3-position, as seen in YE210, were found to be beneficial for potent GPR35 agonism. acs.org The activation of GPR35 by these compounds has been shown to induce receptor internalization and downstream signaling events, such as β-arrestin translocation. acs.orggoogle.com
The following table summarizes the activity of selected thieno[3,2-b]thiophene derivatives as GPR35 agonists:
| Compound Name | Structure | EC₅₀ (nM) | Reference |
| 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) | [Image of the chemical structure of 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid] | 63.7 ± 4.1 | acs.org |
| Zaprinast | [Image of the chemical structure of Zaprinast] | 163 ± 19 | acs.org |
Thiophene Moiety as a Privileged Pharmacophore in Drug Discovery
The thiophene ring, the fundamental building block of thieno[3,2-b]thiophene, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.orgresearchgate.net A privileged pharmacophore is a molecular framework that is able to bind to multiple biological targets, making it a recurring motif in a variety of approved drugs. The thiophene moiety's prevalence in drug discovery can be attributed to several factors:
Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. This means it has similar steric and electronic properties, allowing it to substitute for a phenyl group in a drug molecule to potentially improve its biological activity, selectivity, or metabolic profile. nih.gov
Versatile Chemistry: The thiophene ring provides synthetically accessible positions for chemical modification, allowing for the fine-tuning of a compound's properties. nih.gov
Pharmacophoric Interactions: The sulfur atom in the thiophene ring can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition and binding affinity. researchgate.net
The importance of the thiophene scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas. nih.govrsc.org Thiophene-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects. encyclopedia.pubnih.gov For example, the anti-inflammatory drugs Tinoridine and Tiaprofenic acid both contain a thiophene ring. researchgate.netencyclopedia.pub The structural diversity and favorable pharmacophoric properties of thiophene derivatives continue to make them attractive scaffolds for the design and development of new therapeutic agents. researchgate.net
Future Directions and Research Opportunities
Development of Novel Regioselective and Efficient Synthetic Pathways
The synthesis of thieno[3,2-b]thiophenes is crucial for their application in optoelectronics, organic solar cells, and as polymer semiconductors. mdpi.com Historically, the synthesis involved cumbersome, multi-step procedures. However, recent advancements have focused on creating more step-efficient protocols. One such method involves a cascade cyclization of alkynyl diols with I2/Na2S2O3 or selenium to produce multisubstituted thieno[3,2-b]thiophenes in good yields. mdpi.com Another innovative strategy constructs the thieno[3,2-b]thiophene (B52689) core from 3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with various thiolates, a reaction that proceeds rapidly in the presence of potassium carbonate. mdpi.com
A significant challenge in the functionalization of the thieno[3,2-b]thiophene scaffold is achieving high regioselectivity. Electrophilic aromatic substitution on the parent thieno[3,2-b]thiophene is known to favor the α-position, but this area remains underdeveloped. nih.gov A notable breakthrough has been the completely regioselective α-bromination of ethyl thieno[3,2-b]thiophene-2-carboxylate using N-bromosuccinimide (NBS) in a chloroform (B151607)/acetic acid solvent system. nih.gov This method provides the brominated product in an 87% yield and has proven to be stable, unlike the parent 2-bromothieno[3,2-b]thiophene which decomposes at room temperature. nih.gov Further research into catalytic systems, such as the use of acidic zeolites like H-ZSM-5, is a promising avenue for enhancing regioselectivity in reactions like alkylation by leveraging the steric and electronic effects within the zeolite's pore structure.
Future work will likely focus on refining these methods to improve yields, reduce reaction times, and expand the substrate scope, allowing for the creation of a wider library of functionalized thieno[3,2-b]thiophene derivatives.
Rational Design of Derivatives for Tailored Electronic and Photonic Properties
The unique electronic structure of the thieno[3,2-b]thiophene core makes it an excellent candidate for organic electronic and photonic materials. The planar nature of the fused rings extends π-conjugation and promotes intermolecular π-π stacking, which is essential for efficient charge transport. mdpi.com Researchers are actively designing derivatives of this compound to fine-tune these properties for specific applications.
By replacing the thiophene (B33073) units in diketopyrrolopyrrole (DPP)-based polymers with larger thieno[3,2-b]thiophene units, scientists have developed materials with enhanced intermolecular association and more delocalized HOMO distributions. nih.gov This modification has led to the creation of organic field-effect transistors (OFETs) with hole mobilities approaching 2 cm² V⁻¹ s⁻¹, a benchmark for polymer-based devices. nih.gov
The introduction of specific functional groups allows for the precise tuning of electronic energy levels. For instance, attaching a strongly electron-withdrawing 4-cyanophenyl group to the thieno[3,2-b]thiophene scaffold results in a decreased band gap and increased electron affinity. nih.gov Further functionalization of this core with electron-donating triphenylamine (B166846) (TPA) or luminogenic tetraphenylethylene (B103901) (TPE) groups creates molecules with large Stokes shifts and high quantum yields, making them suitable for organic light-emitting diode (OLED) applications. The fusion of thieno[3,2-b]thiophene with BODIPY dyes has been shown to extend the π-conjugation system, resulting in derivatives that absorb and emit in the near-infrared (NIR) region with high molar extinction coefficients. rsc.orgontosight.ai
The table below summarizes the electronic properties of several rationally designed thieno[3,2-b]thiophene derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg opt, eV) | Application |
| TT-TPA | -5.23 | -2.62 | 2.61 | OLED |
| TPA-TT-TPA | -5.18 | -2.61 | 2.57 | OLED |
| TT-TPE | -5.59 | -2.78 | 2.81 | OLED |
| TPE-TT-TPE | -5.51 | -2.74 | 2.77 | OLED |
| TPA-TT-TPE | -5.17 | -2.52 | 2.65 | OLED |
| 2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene | - | - | 2.50 | p-type semiconductor |
| 2,5-bis(5'-(trifluoromethyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene | - | - | 2.65 | p-type semiconductor |
| 2,5-bis(5'-(dodecyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene | - | - | 2.80 | p-type semiconductor |
Data sourced from multiple studies. nih.gov
Advanced Understanding of Reaction Mechanisms and Controlled Polymerization
The synthesis of high-performance conjugated polymers from this compound monomers relies on a deep understanding of polymerization mechanisms. Cross-coupling reactions such as Stille, Suzuki, and direct arylation polymerization (DArP) are commonly employed to create these materials. nih.govnih.gov
Stille coupling, which utilizes organotin reagents, has been successfully used to synthesize copolymers of thieno[3,2-b]thiophene-diketopyrrolopyrrole and thiophene under microwave conditions. mdpi.com Similarly, Suzuki coupling, involving boronic acid derivatives, has been used to prepare various thieno[3,2-b]thiophene compounds end-capped with phenyl units. nih.gov Recent research has also focused on nickel-catalyzed polycondensation reactions, which offer an alternative route to regioregular polythiophenes. smolecule.com
A key area of future research is the development of more efficient and sustainable polymerization methods. Direct arylation polymerization is particularly attractive as it avoids the preparation of organometallic intermediates, reducing synthetic steps and waste. However, controlling the regioselectivity and preventing homocoupling defects in DArP remains a challenge that requires further investigation into catalyst systems and reaction conditions.
Understanding the relationship between the polymerization method and the resulting polymer's properties is critical. For example, a study on alkyl-substituted polythieno[3,2-b]thiophenes found that a polymer prepared via Stille coupling of a differentially functionalized monomer exhibited a longer maximum absorption wavelength and a lower optical band gap compared to polymers prepared using the FeCl3 method or Kumada coupling. acs.org Further mechanistic studies will enable more precise control over polymer chain length, regioregularity, and ultimately, the electronic performance of the final device.
Expanding the Scope of Material Science Applications and Device Integration
Derivatives of this compound are already proving their worth in a variety of material science applications. Their primary use is in organic electronics, where they serve as building blocks for semiconductors in OFETs, active layers in organic photovoltaics (OPVs), and emitters in OLEDs. nih.govresearchgate.net
The development of a novel thieno[3,2-b]thiophene-diketopyrrolopyrrole based monomer led to a copolymer that, when used in a bulk-heterojunction solar cell with PC71BM, achieved a power conversion efficiency of 5.4%. mdpi.comnih.gov In another application, novel organic materials based on a benzo[b]thieno[2,3-d]thiophene (BTT) core with an additional alkyl-thiophene demonstrated excellent p-channel activity in organic thin-film transistors (OTFTs), with hole mobilities reaching up to 0.057 cm² V⁻¹ s⁻¹. nih.gov
Beyond these core applications, the unique properties of thieno[3,2-b]thiophene derivatives are being explored for other advanced materials. Their electron-rich nature makes them suitable for use in sensors. For example, thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) is being investigated for its potential in covalent organic frameworks (COFs) used for iodine capture and photocatalysis. The synthesis of liquid-crystalline thieno[3,2-b]thiophene polymers has also been reported, which allows for highly organized morphologies that enhance charge-carrier mobility. nih.gov
Future research will focus on integrating these advanced materials into complex devices and systems, moving from laboratory-scale proof-of-concept devices to large-area, flexible, and commercially viable electronic products.
Deepening Insights into Biological Activity and Targeted Drug Discovery
While the thieno[3,2-b]thiophene scaffold is a star in materials science, its potential in medicinal chemistry is a rapidly emerging field of research. The fused heterocyclic system serves as a versatile pharmacophore for designing new therapeutic agents.
A significant area of investigation is in oncology. Thieno[3,2-b]thiophene derivatives have shown promise as anticancer agents. ontosight.airesearchgate.net For instance, certain thieno[3,2-b]pyridine (B153574) derivatives have been evaluated for their anticancer activity against various cell lines, with some exhibiting potent antitumor effects. wiley.comnih.gov The mechanism of action is often linked to the inhibition of key cellular enzymes. Research has identified thieno[3,2-b]pyridine derivatives as inhibitors of protein kinases such as Pim-1 and Src kinase, which are crucial in cell growth and survival pathways. acs.org Annulated thienopyrimidine derivatives have also been developed as potent inhibitors of kinases like CK1 and CLK1. nih.gov
Another exciting application is in photodynamic therapy (PDT). By fusing the thieno[3,2-b]thiophene core with photosensitizing molecules like BODIPY, researchers have created compounds that absorb strongly in the near-infrared region. nih.govrsc.org These derivatives can generate singlet oxygen upon laser irradiation, leading to apoptosis in cancer cells. nih.govnih.gov A nanotheranostic agent based on a thieno[3,2-b]thiophene-DPP structure demonstrated a high singlet oxygen quantum yield of 67% and was effective in imaging-guided synergistic photothermal/photodynamic therapy in mice. rsc.org
The table below highlights some of the investigated biological activities of thieno[3,2-b]thiophene derivatives.
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
| Thieno[3,2-b]thiophene-fused BODIPYs | Photodynamic Therapy | Singlet oxygen generation, induction of apoptosis in cancer cells. | nih.govnih.govrsc.org |
| Thieno[3,2-b]thiophene-DPP Nanoparticles | Photothermal/Photodynamic Therapy | High photothermal conversion efficiency and singlet oxygen generation. | rsc.org |
| Thieno[3,2-b]pyridine-6-carbonitriles | Src Kinase Inhibition | Inhibition of Src enzymatic activity for cancer treatment. | acs.org |
| Thieno[3,2-b]pyridine-5-carboxylic acid | Pim-1 Kinase Inhibition | Inhibition of Pim-1 kinase, involved in cell survival pathways. | |
| Thieno[3,2-b]thiophene Carboxanilides | Antiproliferative Activity | Tested against human breast cancer cell lines. | researchgate.net |
| Thieno[3,2-b]thiophene Carbohydrazides | Anticancer, Antimicrobial | Potential as lead compounds for oncology and infectious diseases. | ontosight.ai |
Future work in this area will involve the rational design of new derivatives to improve potency and selectivity for specific biological targets, extensive preclinical testing, and the exploration of new therapeutic areas, including antimicrobial and anti-inflammatory applications. ontosight.ai
Q & A
Q. Advanced
- DFT calculations : Predict HOMO/LUMO distributions. For example, thieno[3,2-b]thiophene in sensitizers localizes HOMO on carbazole and LUMO on cyanoacrylic acid, enabling charge transfer analysis .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
What role does this compound play in organic semiconductors?
Basic
Its planar, π-conjugated structure enhances charge transport in materials like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), used in organic field-effect transistors (OFETs) for high mobility (up to 10 cm²/V·s) and air stability .
How do researchers resolve contradictions in bromination positions of thieno[3,2-b]thiophene derivatives?
Advanced
Contradictions arise from competing reaction pathways:
- Temperature and solvent effects : Low-temperature bromination in DMF favors 2,5-dibromo products, while alternative conditions yield 3,6-dibromo isomers .
- Crystallographic validation : X-ray structures confirm regiochemistry, resolving NMR ambiguities .
What are the stability considerations when handling this compound?
Q. Basic
- Chemical stability : The fused thiophene ring resists oxidation, but bromine substituents may hydrolyze under acidic/alkaline conditions. Store under inert atmosphere at <4°C .
- Light sensitivity : Protect from UV exposure to prevent decomposition .
What challenges exist in achieving high yields in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
